molecular formula C21H21F2N3O2S B2392364 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 881484-81-7

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2392364
CAS No.: 881484-81-7
M. Wt: 417.47
InChI Key: JNWOWSHTSCIBQW-UHFFFAOYSA-N
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Description

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluoromethylthio group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Difluoromethylthio Group: This can be accomplished using difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylthio)phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a methylthio group instead of a difluoromethylthio group.

    1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Contains a chlorophenyl group instead of a difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S/c22-21(23)29-17-8-6-16(7-9-17)26-19(27)14-18(20(26)28)25-12-10-24(11-13-25)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWSHTSCIBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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